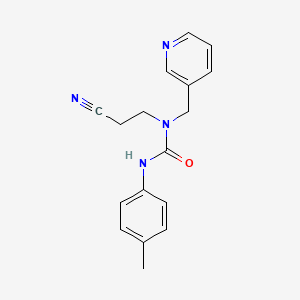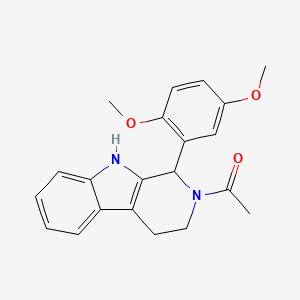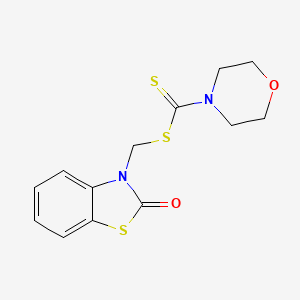![molecular formula C23H17FN2O3 B5232259 4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)
4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as those based on pyrazolidinedione scaffolds, often involves multistep reactions that utilize a variety of building blocks, including fluorobenzyl components and other phenyl derivatives. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a related intermediate, can be achieved through cross-coupling reactions or diazotization processes, highlighting the complexity and versatility of synthetic routes in this chemical domain (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is often characterized by spectroscopic methods, including high-resolution magnetic resonance. These techniques provide insights into the conformation and electronic structure of the molecule, which are crucial for understanding its reactivity and properties (Issac & Tierney, 1996).
Chemical Reactions and Properties
Chemical reactions involving 4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and its analogs often leverage the reactivity of their functional groups to form various heterocyclic compounds, including those with potential biological activities. These reactions can involve cyclocondensation, arylation, and nucleophilic substitution, demonstrating the compound's versatility as a chemical building block (Parmar et al., 2023).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and can be studied using crystallography and thermodynamic analysis to understand the compound's behavior under different conditions (Öztürkkan & Necefoğlu, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the development of new materials and bioactive molecules. The compound's chemical behavior can be influenced by its electronic structure and the presence of functional groups, allowing for a wide range of chemical transformations (Laroum et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4E)-4-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-18-11-9-16(10-12-18)15-29-20-8-4-5-17(13-20)14-21-22(27)25-26(23(21)28)19-6-2-1-3-7-19/h1-14H,15H2,(H,25,27)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAWJVBWPHUEW-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)





![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)